Descarboxymethyl treprostinil
Overview
Description
Descarboxymethyl treprostinil is a synthetic analogue of treprostinil, a prostacyclin medication primarily used to treat pulmonary arterial hypertension. This compound is characterized by its molecular formula C21H32O3 and a molecular weight of 332.5 g/mol . It is known for its potential therapeutic effects, including vasodilation and inhibition of platelet aggregation .
Scientific Research Applications
Descarboxymethyl treprostinil has diverse applications in scientific research:
Cardiovascular Research: It is investigated for its role in improving pulmonary arterial hypertension by causing vasodilation and reducing pressure in the lungs.
Kidney Research: Studies suggest it may protect kidneys from damage caused by diabetes and high blood pressure.
Bone Healing: It may promote bone formation and healing by stimulating blood flow and inhibiting bone resorption.
Cancer Research: It is explored for its potential anti-tumor effects, including inhibition of cell proliferation and angiogenesis.
Neuroprotection: Research indicates it may protect brain cells from damage caused by stroke and other neurological diseases.
Mechanism of Action
Target of Action
The primary target of Descarboxymethyl treprostinil is the pulmonary and systemic arterial vascular beds . These targets play a crucial role in regulating blood flow and pressure in the body.
Mode of Action
This compound acts by relaxing blood vessels in the lungs, improving blood flow and reducing blood pressure . This alleviates symptoms associated with pulmonary arterial hypertension (PAH) .
Biochemical Pathways
The compound works through the prostacyclin pathway . Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation . By mimicking the action of prostacyclin, this compound promotes vasodilation and inhibits platelet aggregation, thereby reducing pulmonary artery pressure .
Pharmacokinetics
For its parent compound, treprostinil, the terminal elimination half-life is approximately 4 hours . Each route has unique pharmacokinetics and potential for route-specific adverse effects .
Result of Action
The result of this compound’s action is the reduction of symptoms in patients with PAH and pulmonary hypertension associated with interstitial lung disease . It achieves this by reducing pulmonary artery pressure through direct vasodilation of the pulmonary and systemic arterial vascular beds .
Safety and Hazards
Future Directions
The recent INCREASE study has led to the first and milestone approval of inhaled treprostinil for the treatment of pulmonary hypertension associated with interstitial lung disease . This highlights the complexity of right ventricular dysfunction in advanced pulmonary hypertension and suggests the need for alternative therapeutic strategies .
Biochemical Analysis
Biochemical Properties
Descarboxymethyl treprostinil interacts with various enzymes and proteins. It is a chemically stable, tricyclic analog of prostacyclin, with a molecular weight of 390.52 . The primary mechanism of action of this compound is the reduction in pulmonary artery pressure through direct vasodilation of the pulmonary and systemic arterial vascular beds, thereby improving systemic oxygen transport .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to have anti-remodelling effects in human pulmonary arterial smooth muscle cells . It reduces the secretion of TGF-β1 and CTGF, and the proliferation of these cells . It also significantly reduces the synthesis and deposition of collagen type I and fibronectin .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. It reduces pulmonary artery pressure through direct vasodilation of the pulmonary and systemic arterial vascular beds . This effect is achieved through its interaction with various enzymes and proteins, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in a study of human pulmonary arterial smooth muscle cells, it was found that this compound increased cAMP levels in a dose and time-dependent manner . This suggests that the compound’s effects may vary over time, depending on the dosage and duration of exposure.
Metabolic Pathways
It is known that it is a prostacyclin analog, suggesting that it may be involved in the prostacyclin pathway .
Transport and Distribution
It is known that it is available in three different formulations and four different routes of administration, suggesting that it may be distributed in various ways depending on the route of administration .
Subcellular Localization
Given its role as a prostacyclin analog, it may be localized in areas of the cell where prostacyclin and its receptors are found .
Preparation Methods
The synthesis of descarboxymethyl treprostinil involves several steps, typically starting from (S)-epichlorhydrin. The process includes key reactions such as Claisen rearrangement and catalytic Pauson–Khand reactions . These reactions are performed under specific conditions to ensure high yields and selectivity. Industrial production methods may involve continuous flow reactors to scale up the synthesis efficiently .
Chemical Reactions Analysis
Descarboxymethyl treprostinil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are typical, using reagents such as halogens (e.g., chlorine, bromine) and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Comparison with Similar Compounds
Descarboxymethyl treprostinil is similar to other prostacyclin analogues, such as:
Treprostinil: Used for pulmonary arterial hypertension, but this compound may offer improved stability and ease of administration.
Epoprostenol: Another prostacyclin used for pulmonary arterial hypertension, but it has a shorter half-life and requires continuous infusion.
This compound stands out due to its potential for increased stability and diverse research applications.
Properties
IUPAC Name |
(1R,2R,3aS,9aS)-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalene-2,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-2-3-4-7-16(22)9-10-17-18-11-14-6-5-8-20(23)19(14)12-15(18)13-21(17)24/h5-6,8,15-18,21-24H,2-4,7,9-13H2,1H3/t15-,16-,17+,18-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGPMEMKMRVGNE-HUTLKBDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101692-02-8 | |
Record name | Descarboxymethyl treprostinil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101692028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESCARBOXYMETHYL TREPROSTINIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3U17TZJ64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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